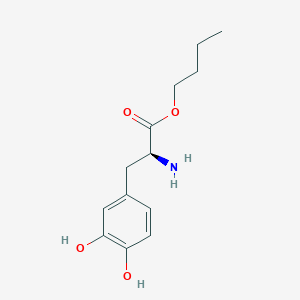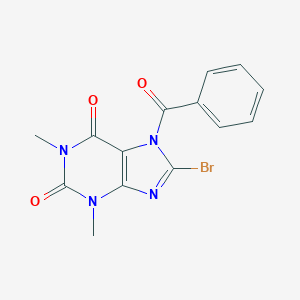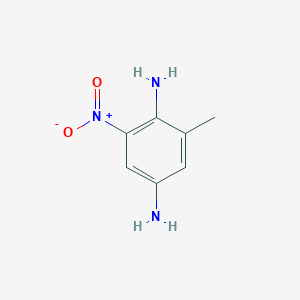
4-Amino-3-nitro-5-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-nitro-5-methylaniline, also known as 4-Amino-3-nitro-m-xylene (4-ANMX), is an organic compound that belongs to the class of nitroanilines. It is used as a precursor in the synthesis of various dyes, pigments, and pharmaceuticals. The compound has also gained significant attention in scientific research due to its potential applications in different fields.
Mechanism Of Action
The mechanism of action of 4-Amino-3-nitro-5-methylanilinetro-5-methylaniline is not well understood. However, studies have shown that the compound can act as an electron donor and acceptor, which makes it useful in the synthesis of conductive polymers and organic semiconductors. The compound can also undergo reduction and oxidation reactions, which can be used in electrochemical applications.
Biochemical And Physiological Effects
Limited information is available on the biochemical and physiological effects of 4-Amino-3-nitro-5-methylanilinetro-5-methylaniline. However, studies have shown that the compound can cause skin irritation and may be harmful if ingested or inhaled. Therefore, proper safety measures should be taken while handling the compound.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-Amino-3-nitro-5-methylanilinetro-5-methylaniline is its versatility in different fields of research. The compound can be used as a building block for the synthesis of various materials, including conductive polymers, organic semiconductors, and pharmaceuticals. However, the compound is also known to be toxic and can cause skin irritation, which makes it necessary to take proper safety measures while handling it.
Future Directions
There are several future directions for the research on 4-Amino-3-nitro-5-methylanilinetro-5-methylaniline. In the field of material science, the compound can be further studied for its potential applications in the synthesis of advanced materials like organic photovoltaics and sensors. In the field of electrochemistry, the compound can be used as an electrode material for energy storage and conversion devices. Further studies can also be conducted to understand the mechanism of action of the compound and its potential applications in different fields.
Conclusion:
4-Amino-3-nitro-5-methylanilinetro-5-methylaniline is a versatile compound that has gained significant attention in scientific research due to its potential applications in different fields. The compound can be used as a building block for the synthesis of various materials, including conductive polymers, organic semiconductors, and pharmaceuticals. However, it is also known to be toxic and can cause skin irritation, which makes it necessary to take proper safety measures while handling it. Further studies can be conducted to understand the mechanism of action of the compound and its potential applications in different fields.
Synthesis Methods
The synthesis of 4-Amino-3-nitro-5-methylanilinetro-5-methylaniline involves the nitration of 4-Amino-5-methylaniline with nitric acid and sulfuric acid. The reaction takes place at a temperature of around 0-5°C and yields 4-Amino-3-nitro-5-methylanilinetro-5-methylaniline as a yellow crystalline solid. The compound can be further purified by recrystallization using solvents like ethanol or water.
Scientific Research Applications
4-Amino-3-nitro-5-methylanilinetro-5-methylaniline has been extensively studied for its potential applications in different fields. In the field of chemistry, the compound is used as a precursor in the synthesis of various dyes and pigments. It is also used in the production of pharmaceuticals like antimalarial drugs, antitumor agents, and anti-inflammatory drugs.
In the field of material science, 4-Amino-3-nitro-5-methylanilinetro-5-methylaniline has been used as a building block for the synthesis of conductive polymers and organic semiconductors. The compound has also been studied for its potential applications in the field of electrochemistry, where it can be used as an electrode material.
properties
CAS RN |
155379-82-1 |
|---|---|
Product Name |
4-Amino-3-nitro-5-methylaniline |
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-methyl-6-nitrobenzene-1,4-diamine |
InChI |
InChI=1S/C7H9N3O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,8-9H2,1H3 |
InChI Key |
WJADKDGCBYAUMT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])N |
Canonical SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])N |
Other CAS RN |
155379-82-1 |
synonyms |
4-AMINO-3-NITRO-5-METHYLANILINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



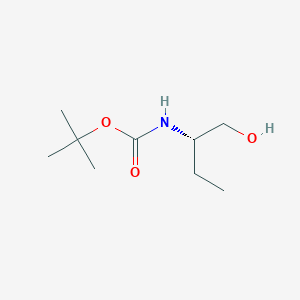

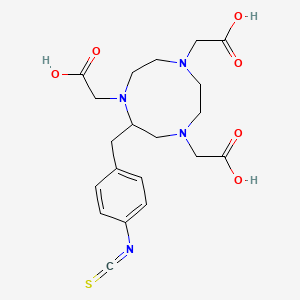
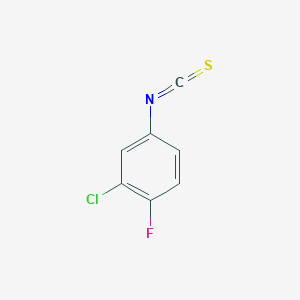
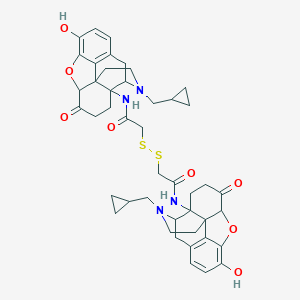

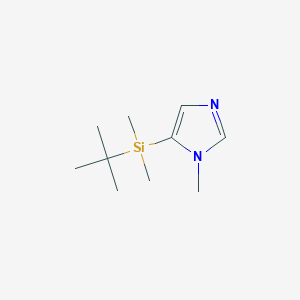

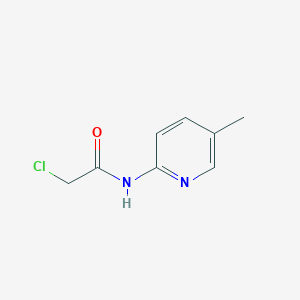
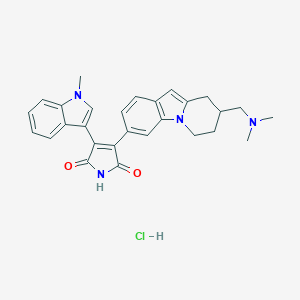
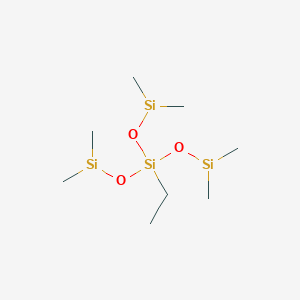
![2-Chloro-7-fluorobenzo[d]thiazole](/img/structure/B136207.png)
